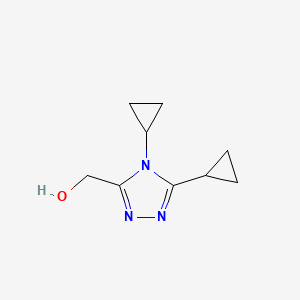
(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol
描述
“(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C9H13N3O . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods . Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
The molecular structure of “(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” includes a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The InChI code for this compound is 1S/C9H14N4.2ClH/c10-5-8-11-12-9 (6-1-2-6)13 (8)7-3-4-7;;/h6-7H,1-5,10H2;2*1H .科学研究应用
Catalysis and Organic Synthesis
A key application of triazolylmethanol derivatives is in catalysis, particularly in facilitating the Huisgen 1,3-dipolar cycloaddition reactions. Salih Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that, when complexed with CuCl, serves as an efficient catalyst for these reactions, offering low catalyst loadings and compatibility with a wide range of functional groups Salih Ozcubukcu et al., 2009.
Structural Chemistry
In structural chemistry, the synthesis and characterization of triazolylmethanol derivatives contribute to our understanding of molecular structures and interactions. For instance, the study by Heng-Shan Dong and Guoyong Huo (2009) detailed the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, revealing insights into its molecular conformation and crystal structure through X-ray diffraction analysis Heng-Shan Dong & Guoyong Huo, 2009.
Material Science and Fluorescence Studies
Triazolylmethanol derivatives are also explored for their potential applications in materials science, including the development of fluorescent materials. Harjinder Singh et al. (2014) described the synthesis of novel fluorescent triazolyl spirocyclic oxindoles, showcasing their potential in bioimaging and sensors due to their significant fluorescence properties Harjinder Singh et al., 2014.
Corrosion Inhibition
The derivatives of triazolylmethanol have been investigated as corrosion inhibitors for metals. Qisheng Ma et al. (2017) studied (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its analogs for their efficacy in protecting mild steel in acidic environments, highlighting the role of triazole derivatives in enhancing corrosion resistance through surface adsorption mechanisms Qisheng Ma et al., 2017.
未来方向
The future directions for research on “(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of biological activities exhibited by triazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
属性
IUPAC Name |
(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-5-8-10-11-9(6-1-2-6)12(8)7-3-4-7/h6-7,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPVPXCBVGJKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
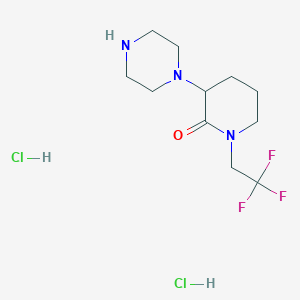
![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
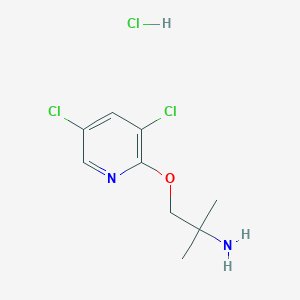
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)
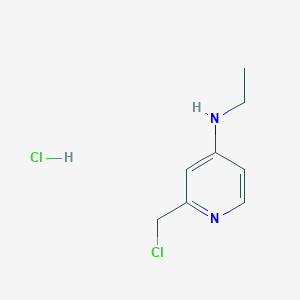
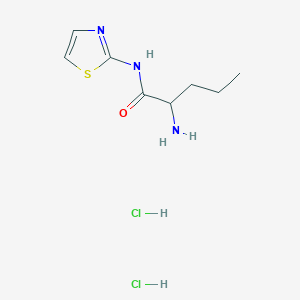
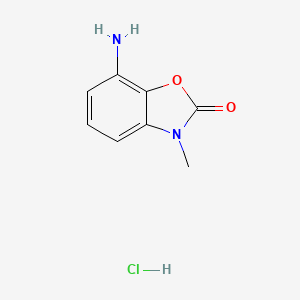
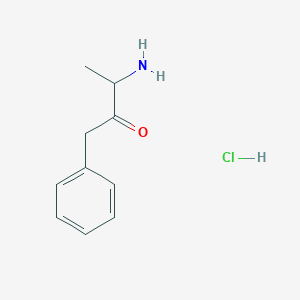
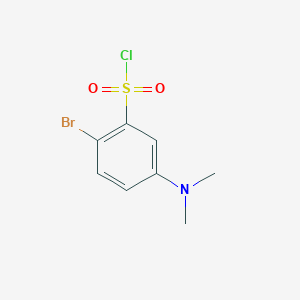
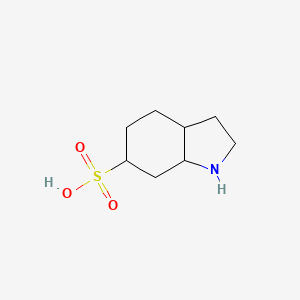
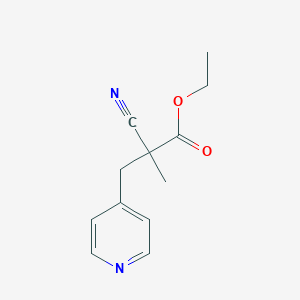
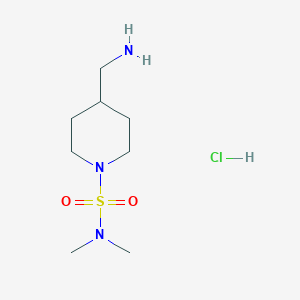
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)